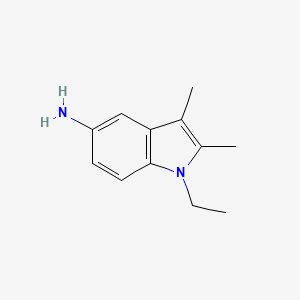![molecular formula C29H26N2O3 B2469031 2-(12,14-dioxo-11,12,14,15-tetrahydro-9H-9,10-[3,4]epipyrroloanthracen-13(10H)-yl)-N-mesitylacetamide CAS No. 328016-01-9](/img/structure/B2469031.png)
2-(12,14-dioxo-11,12,14,15-tetrahydro-9H-9,10-[3,4]epipyrroloanthracen-13(10H)-yl)-N-mesitylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(12,14-Dioxo-11,12,14,15-tetrahydro-9H-9,10-[3,4]epipyrroloanthracen-13(10H)-yl)-N-mesitylacetamide is a complex organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis involves a multi-step reaction, beginning with the formation of the core anthracene structure, followed by the introduction of epipyrrole and mesitylacetamide groups. Typical reaction conditions include the use of strong acids or bases as catalysts and precise temperature control.
Industrial Production Methods
Industrial production can be scaled using flow chemistry techniques to ensure consistency and yield. The process may involve continuous flow reactors to control reaction parameters more efficiently.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo oxidation, reduction, and substitution reactions. Each reaction type requires specific reagents and conditions:
Oxidation: : Requires oxidizing agents like potassium permanganate.
Reduction: : Utilizes reducing agents such as lithium aluminum hydride.
Substitution: : Often involves nucleophiles or electrophiles, depending on the target moiety.
Common Reagents and Conditions
Oxidation: : Potassium permanganate in acidic medium.
Reduction: : Lithium aluminum hydride in anhydrous ether.
Substitution: : Sodium hydride in dimethylformamide.
Major Products Formed
The major products depend on the reaction pathway chosen. For example, oxidation might yield higher oxidation states of the central anthracene ring, while reduction could result in more saturated derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound serves as a precursor for more complex molecules, acting as a building block for synthetic organic chemistry.
Biology
Its structure suggests potential as a bioactive molecule, with applications in drug discovery and development. It could be studied for its interactions with biological targets.
Medicine
Preliminary studies might explore its role as a therapeutic agent, possibly in oncology or infectious diseases, due to its unique molecular framework.
Industry
In industry, its stability and reactivity could make it useful in the development of advanced materials, such as organic semiconductors or nanomaterials.
Mechanism of Action
The mechanism by which 2-(12,14-dioxo-11,12,14,15-tetrahydro-9H-9,10-[3,4]epipyrroloanthracen-13(10H)-yl)-N-mesitylacetamide exerts its effects involves interaction with specific molecular targets. Its large, planar structure allows it to intercalate into DNA, disrupting replication and transcription processes.
Comparison with Similar Compounds
Similar Compounds
2-(12,14-dioxo-11,12,14,15-tetrahydro-9H-9,10-anthracen-13(10H)-yl)-N-mesitylacetamide
2-(14-oxo-12,14,15-tetrahydro-9H-9,10-anthracen-13(10H)-yl)-N-mesitylacetamide
Uniqueness
The compound’s uniqueness lies in its epipyrrole moiety, which introduces different electronic properties and reactivity compared to other anthracene derivatives. This makes it a versatile candidate for various scientific investigations.
Properties
IUPAC Name |
2-(16,18-dioxo-17-azapentacyclo[6.6.5.02,7.09,14.015,19]nonadeca-2,4,6,9,11,13-hexaen-17-yl)-N-(2,4,6-trimethylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H26N2O3/c1-15-12-16(2)27(17(3)13-15)30-22(32)14-31-28(33)25-23-18-8-4-5-9-19(18)24(26(25)29(31)34)21-11-7-6-10-20(21)23/h4-13,23-26H,14H2,1-3H3,(H,30,32) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWBWNGYPJFGCMG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)NC(=O)CN2C(=O)C3C(C2=O)C4C5=CC=CC=C5C3C6=CC=CC=C46)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H26N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![8-{1-[6-(piperidin-1-yl)pyrimidin-4-yl]-1H-imidazole-4-carbonyl}-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B2468951.png)
![methyl 3-[({[2,3'-bifuran]-5-yl}methyl)sulfamoyl]-4-methoxybenzoate](/img/structure/B2468952.png)
![3-[(2-chlorophenyl)methyl]-9-(4-fluorophenyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/new.no-structure.jpg)

![N-[2-(1,1-Difluoroethyl)-4-fluorophenyl]prop-2-enamide](/img/structure/B2468957.png)








![(5-Fluorobenzo[b]thiophen-2-yl)(3-(quinolin-8-yloxy)pyrrolidin-1-yl)methanone](/img/structure/B2468969.png)
